

Application Note: High-Efficiency Labeling of Oligonucleotides with TAMRA-peg7

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tamra-peg7-NH₂

Cat. No.: B12382844

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Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development. They are routinely used as probes in quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and microarray-based assays.

Tetramethylrhodamine (TAMRA) is a robust fluorophore with a bright signal and high photostability, making it a popular choice for labeling. This protocol details the covalent conjugation of a TAMRA derivative, specifically using an N-hydroxysuccinimide (NHS) ester of TAMRA-peg7, to an amine-modified oligonucleotide.

The NHS ester selectively reacts with primary aliphatic amines to form a highly stable amide bond.^[1] This procedure is designed for researchers, scientists, and drug development professionals to achieve high-purity, efficiently labeled oligonucleotide probes for downstream applications. The inclusion of a polyethylene glycol (PEG7) linker serves to increase the hydrophilicity of the dye and reduce steric hindrance, which can be beneficial for hybridization kinetics and enzymatic recognition.

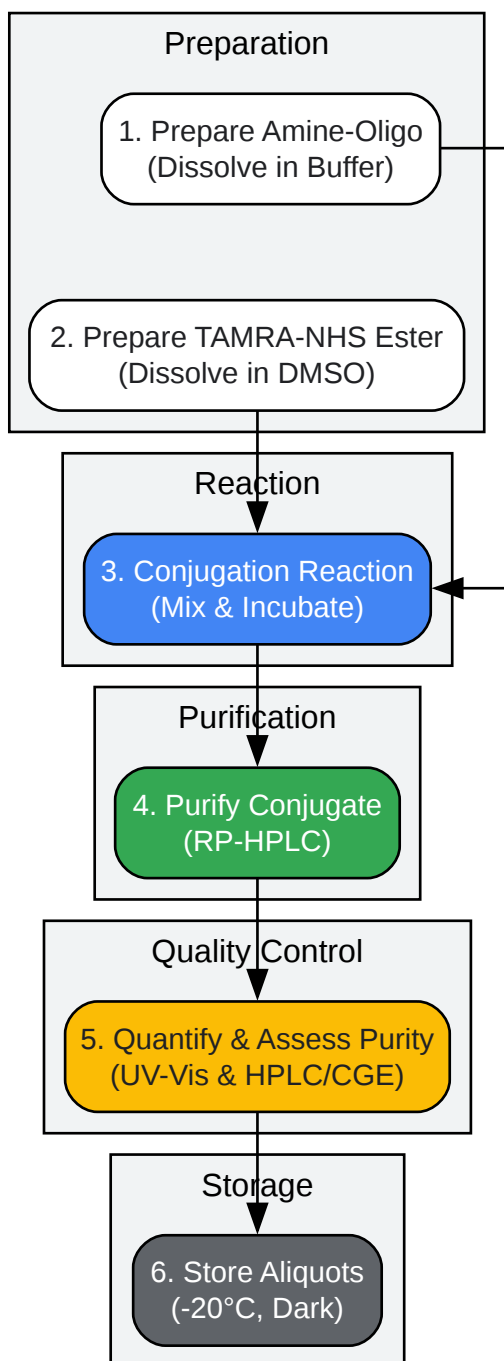
Materials and Reagents

Reagent / Material	Supplier	Grade	Notes
Amine-Modified Oligonucleotide	Various	Synthesis Grade	Must contain a primary amine (e.g., 5'-Amine C6).
TAMRA-peg7-NHS Ester	Various	Labeling Grade	Store desiccated at -20°C, protected from light.
Sodium Bicarbonate (NaHCO ₃)	Sigma-Aldrich	Molecular Biology	For preparing conjugation buffer.
Sodium Carbonate (Na ₂ CO ₃)	Sigma-Aldrich	Molecular Biology	For preparing conjugation buffer.
Dimethyl Sulfoxide (DMSO)	Sigma-Aldrich	Anhydrous	For dissolving the NHS ester dye.
Sodium Chloride (NaCl)	Sigma-Aldrich	Molecular Biology	For ethanol precipitation.
Ethanol (EtOH)	Sigma-Aldrich	200 Proof, Absolute	For precipitation and washing steps.
TEAA Buffer (Triethylammonium Acetate)	Various	HPLC Grade	For RP-HPLC purification.
Acetonitrile (ACN)	Various	HPLC Grade	For RP-HPLC purification.
Nuclease-Free Water	Thermo Fisher	Molecular Biology	For all aqueous solutions.
Desalting Columns (e.g., Glen Gel-Pak™)	Glen Research	N/A	For initial purification/desalting.
C18 RP-HPLC Column	Waters, Agilent	N/A	For high-purity final purification.

Experimental Protocols

Workflow Overview

The overall process involves preparing the oligonucleotide and dye, performing the conjugation reaction, purifying the labeled product, and finally, assessing its quality and quantity.



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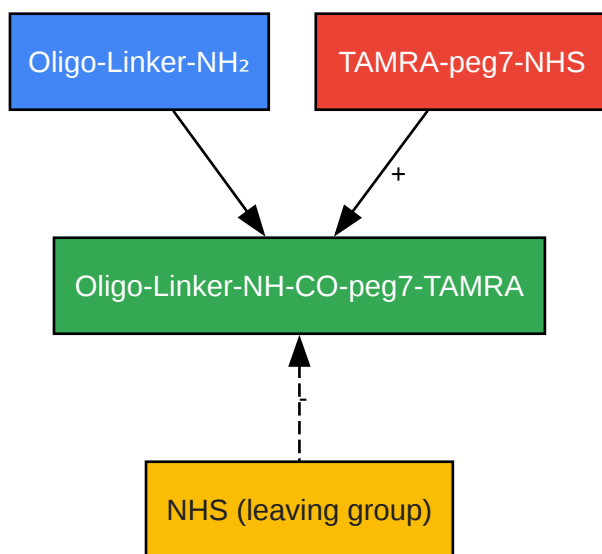
Caption: Experimental workflow for oligonucleotide labeling.

Reagent Preparation

- Conjugation Buffer (0.1 M Sodium Bicarbonate, pH 9.0):
 - Prepare a 1 M stock solution of $\text{NaHCO}_3/\text{Na}_2\text{CO}_3$ at pH 9.0.
 - Dilute 1:10 with nuclease-free water to make the 0.1 M working buffer.
 - Crucial: Do not use buffers containing primary amines (e.g., Tris), as they will compete in the labeling reaction.^{[2][3]}
- Amine-Modified Oligonucleotide Solution:
 - Dissolve the lyophilized amine-modified oligonucleotide in the 0.1 M conjugation buffer.^[1] For a 0.2 μmole synthesis scale, a volume of 500-700 μL is appropriate.^[1] The final concentration should be between 0.3 and 0.8 mM.
 - If the oligonucleotide was stored in an amine-containing buffer, it must first be desalted or purified via ethanol precipitation.
- TAMRA-peg7-NHS Ester Solution:
 - Just before use, dissolve the TAMRA-peg7-NHS ester in anhydrous DMSO to a final concentration of 10 mg/mL.
 - This solution is sensitive to moisture, which can hydrolyze the NHS ester, reducing its reactivity.

Conjugation Reaction

The reaction involves the nucleophilic attack of the oligonucleotide's primary amine on the NHS ester's carbonyl group, forming a stable amide bond and releasing NHS.



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References

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